molecular formula C14H18N2O B7470977 3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one

3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one

Cat. No. B7470977
M. Wt: 230.31 g/mol
InChI Key: HADACUPPUYPQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one is a heterocyclic compound that has been widely studied for its potential therapeutic applications. This compound is known for its unique structure and its ability to interact with a variety of biological targets. In

Mechanism of Action

The mechanism of action of 3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one is not fully understood. However, it is believed that this compound interacts with a variety of biological targets, including enzymes and receptors, to modulate cellular signaling pathways. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one in lab experiments is its ability to interact with a variety of biological targets, making it a versatile tool for studying cellular signaling pathways. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experiments.

Future Directions

There are many potential future directions for research on 3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one. One area of interest is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of interest is the study of the mechanism of action of this compound, which may lead to the identification of new targets for drug development. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
In conclusion, 3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one is a promising compound with a wide range of potential therapeutic applications. While much is still unknown about the mechanism of action of this compound, its ability to interact with a variety of biological targets makes it a valuable tool for studying cellular signaling pathways. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one involves the reaction of 2-aminobenzophenone with cyclohexanone in the presence of a Lewis acid catalyst. This reaction yields the desired product with a yield of approximately 70%. The purity of the compound can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and cardiovascular disease. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

properties

IUPAC Name

3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16-13(17)11-7-3-4-8-12(11)15-14(16)9-5-2-6-10-14/h3-4,7-8,15H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADACUPPUYPQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC13CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one

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